molecular formula C19H20N2OS B5565446 1-azepanyl(10H-phenothiazin-10-yl)methanone

1-azepanyl(10H-phenothiazin-10-yl)methanone

Cat. No.: B5565446
M. Wt: 324.4 g/mol
InChI Key: NFQRFNGCRDWCCB-UHFFFAOYSA-N
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Description

1-azepanyl(10H-phenothiazin-10-yl)methanone is a compound with the molecular formula C19H20N2OS. It is a derivative of phenothiazine, a class of compounds known for their diverse applications in medicinal chemistry and materials science .

Preparation Methods

The synthesis of 1-azepanyl(10H-phenothiazin-10-yl)methanone typically involves the reaction of phenothiazine derivatives with azepane under specific conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

1-azepanyl(10H-phenothiazin-10-yl)methanone undergoes various chemical reactions, including:

Scientific Research Applications

1-azepanyl(10H-phenothiazin-10-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-azepanyl(10H-phenothiazin-10-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-azepanyl(10H-phenothiazin-10-yl)methanone can be compared with other phenothiazine derivatives, such as:

    10-methyl-10H-phenothiazine: Known for its use in antipsychotic medications.

    10-benzoyl-10H-phenothiazine:

    10-(2-methyl-allyl)-10H-phenothiazine:

These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

azepan-1-yl(phenothiazin-10-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2OS/c22-19(20-13-7-1-2-8-14-20)21-15-9-3-5-11-17(15)23-18-12-6-4-10-16(18)21/h3-6,9-12H,1-2,7-8,13-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFQRFNGCRDWCCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)N2C3=CC=CC=C3SC4=CC=CC=C42
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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